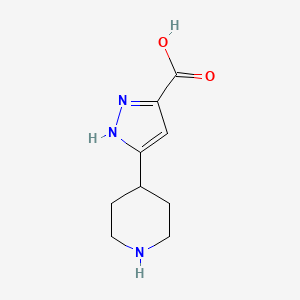
3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that features both a piperidine ring and a pyrazole ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms. The combination of these rings in a single molecule can lead to unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole ring. The piperidine ring can be introduced through various methods, including nucleophilic substitution or cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under mild to moderate conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 5-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry for the development of new pharmaceuticals. Its dual-ring structure can interact with multiple biological pathways, offering potential therapeutic benefits.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 5-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- 5-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
- 5-(piperidin-4-yl)-1H-pyrazole-3-carboxamide
- 5-(piperidin-4-yl)-1H-pyrazole-3-carboxylate
Comparison: Compared to its analogs, 5-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group. This positioning can influence its chemical reactivity and biological activity. For instance, the carboxylic acid group can form stronger hydrogen bonds compared to a carboxamide or carboxylate group, potentially leading to different pharmacokinetic properties.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
5-piperidin-4-yl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12)(H,13,14) |
Clé InChI |
IZAPZPCRSAJOOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC(=NN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















